magnesium;3,6-diiodocarbazol-9-ide;bromide
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Overview
Description
Magnesium;3,6-diiodocarbazol-9-ide;bromide: is a chemical compound with the molecular formula C12H6BrI2MgN . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes magnesium, bromine, and iodine atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of magnesium;3,6-diiodocarbazol-9-ide;bromide typically involves the reaction of 3,6-diiodocarbazole with a magnesium source in the presence of a bromide ion. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and diethyl ether. The reaction conditions often require low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Magnesium;3,6-diiodocarbazol-9-ide;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium and carbazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.
Substitution: The bromide and iodide ions can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while reduction can produce 3,6-dihydrocarbazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, magnesium;3,6-diiodocarbazol-9-ide;bromide is used as a precursor for the synthesis of various carbazole derivatives. It is also employed in the study of organometallic compounds and their reactivity.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with biological molecules in specific ways.
Medicine: In medicine, this compound is being investigated for its potential use in drug development. Its ability to form stable complexes with metal ions makes it a candidate for the design of metal-based drugs.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic components. Its unique properties make it suitable for applications in optoelectronics and photonics.
Mechanism of Action
The mechanism of action of magnesium;3,6-diiodocarbazol-9-ide;bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the nature of the target.
Comparison with Similar Compounds
- Magnesium;3,6-dibromocarbazol-9-ide;bromide
- Magnesium;3,6-dichlorocarbazol-9-ide;bromide
- Magnesium;3,6-difluorocarbazol-9-ide;bromide
Comparison: Magnesium;3,6-diiodocarbazol-9-ide;bromide is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties. Compared to its bromine, chlorine, and fluorine analogs, the iodine-containing compound exhibits higher molecular weight and different reactivity patterns. These differences make it particularly useful in applications requiring specific electronic and steric properties.
Properties
CAS No. |
92593-70-9 |
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Molecular Formula |
C12H6BrI2MgN |
Molecular Weight |
522.20 g/mol |
IUPAC Name |
magnesium;3,6-diiodocarbazol-9-ide;bromide |
InChI |
InChI=1S/C12H6I2N.BrH.Mg/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11;;/h1-6H;1H;/q-1;;+2/p-1 |
InChI Key |
ZMDUSXZHDKUFQW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1I)C3=C([N-]2)C=CC(=C3)I.[Mg+2].[Br-] |
Origin of Product |
United States |
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